molecular formula C5H10N2OS B1283926 N-(2-carbamothioylethyl)acetamide

N-(2-carbamothioylethyl)acetamide

Cat. No.: B1283926
M. Wt: 146.21 g/mol
InChI Key: DQSVHFVQJNFOFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-carbamothioylethyl)acetamide (CAS: 1225846-65-0) is an organosulfur compound belonging to the acetamide class. Its molecular formula is C₈H₁₆N₂OS, with a molecular weight of 188.29 g/mol . Structurally, it features a carbamothioyl (-NH-COS-) group attached to an ethyl chain, which is further linked to an acetamide moiety.

The compound is cataloged as a research chemical by American Elements, indicating its utility in life science applications, though specific biological or industrial uses remain underexplored . Notably, safety data for this compound are currently unavailable, highlighting a critical gap in its toxicological and handling profiles .

Properties

IUPAC Name

N-(3-amino-3-sulfanylidenepropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2OS/c1-4(8)7-3-2-5(6)9/h2-3H2,1H3,(H2,6,9)(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQSVHFVQJNFOFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Chloroacetamide Derivatives

  • Example : 2-Chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide
    • Key Features : Reactive chlorine atoms enable nucleophilic substitution, making it a precursor for heterocycles (e.g., aziridines, lactams) .
    • Applications : Used in synthesizing pharmacologically active compounds, polymers, and ion-exchange resins .
    • Contrast : Unlike N-(2-carbamothioylethyl)acetamide, chloroacetamides prioritize halogen reactivity over sulfur-based interactions.

Aromatic and Heterocyclic Acetamides

  • Example: N-(3-Acetyl-2-thienyl)acetamide Key Features: Thiophene ring confers aromaticity and electronic effects, enhancing stability in organic intermediates . Applications: Versatile intermediates in thiophene chemistry for advanced material synthesis .

Alkyl/Aminoalkyl-Substituted Acetamides

  • Example: N-(6-Aminohexyl)acetamide Key Features: A hydrophilic aminohexyl chain improves water solubility, enabling applications in surface modification and drug delivery . Contrast: The carbamothioylethyl group in the target compound may reduce solubility in polar solvents but enhance affinity for sulfur-binding biological targets.

Thio-Containing Acetamides

  • Example: N-[[(2-Aminoethyl)thio]methyl]acetamide (CAS: 95501-85-2) Key Features: Combines a thioether (-S-) and aminoethyl group, enabling dual reactivity in redox or conjugation reactions . Contrast: The target’s carbamothioyl group offers a thioamide (-NH-COS-) motif, which is less common and may exhibit distinct coordination properties.

Data Tables

Table 1: Comparative Analysis of this compound and Structural Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications Source
This compound C₈H₁₆N₂OS 188.29 Carbamothioyl, acetamide Research chemical
2-Chloro-N-(2-hydroxyethyl)acetamide C₄H₈ClNO₂ 137.57 Chloro, hydroxyethyl Heterocycle synthesis
N-(3-Acetyl-2-thienyl)acetamide C₇H₇NO₂S 169.20 Thiophene, acetyl Organic intermediates
N-(6-Aminohexyl)acetamide C₈H₁₈N₂O 158.24 Aminohexyl Surface modification, drug delivery
N-(3-Methylbutyl)acetamide C₇H₁₅NO 129.20 Branched alkyl Insect pheromone

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